![molecular formula C17H15FN2O2 B5661597 N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5661597.png)
N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide" refers to a compound within the broader class of acrylamides, known for their applications in polymerization and potential biological activities. The interest in this compound lies in its structural specificity, incorporating both acetylamino and fluorophenyl groups, which could influence its reactivity and interaction with various biological molecules.
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves reactions such as the Claisen-Schmidt condensation, which allows for the formation of carbon-carbon double bonds adjacent to carbonyl groups, a characteristic structural feature of acrylamides. An example of this process can be seen in the preparation of 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide compounds through the reaction of 4-amino-1,2,4-Triazole with Acetyl Chloride followed by Claisen-Schmidt Condensation with different aromatic aldehydes (Patel & Panchal, 2012).
Molecular Structure Analysis
The molecular structure and conformation of acrylamide derivatives are crucial for understanding their chemical reactivity and interaction with other molecules. X-ray diffraction and density functional theory (DFT) quantum-chemical calculations have been utilized to investigate the structural characteristics of similar compounds. For example, the study of Z/E-Isomerism in acrylonitrile derivatives has provided insights into the effects of molecular conformation on stability and intermolecular interactions (Tammisetti et al., 2018).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, including polymerization and interactions with nucleophiles. Their reactivity can be influenced by the presence of electron-withdrawing or donating groups within the molecule. The study of copper-catalyzed radical aminoarylation of acrylamides with N-fluorobenzenesulfonimide (NFSI) demonstrates the potential for creating complex molecular architectures through radical-mediated pathways (Xia et al., 2016).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and phase behavior, are essential for their application in various fields. Studies on the solubilities of related compounds in different solvents provide valuable data for process design and application in polymer science. The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solution has been investigated, offering insights into the solid–liquid equilibrium essential for industrial product and process design (Yao et al., 2010).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and interaction with biological molecules, are of significant interest. The modulation of histone acetylation by derivatives indicates potential biological activity, which could have implications in fields such as cancer therapy (Kraker et al., 2003). Furthermore, the synthesis and characterization of specific acrylamide monomers provide foundational information for understanding the molecular basis of their reactivity and potential applications (Barım & Akman, 2019).
Propiedades
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12(21)19-15-7-9-16(10-8-15)20-17(22)11-4-13-2-5-14(18)6-3-13/h2-11H,1H3,(H,19,21)(H,20,22)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRDZWCUGARFII-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

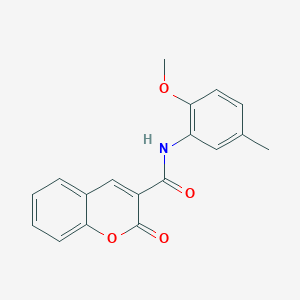
![3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5661528.png)
![3,6-diamino-2-benzoylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5661529.png)
![2-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661542.png)
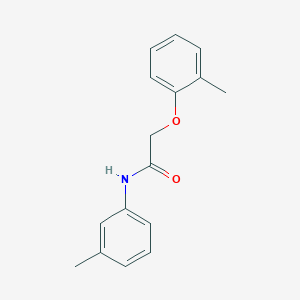
![4-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5661557.png)
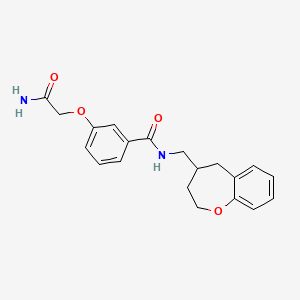
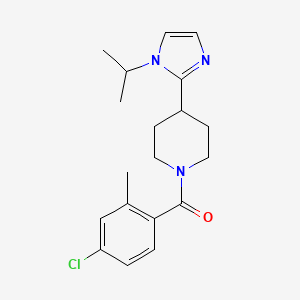
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5661574.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5661576.png)
![2-(2,4-dichlorophenoxy)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5661582.png)
![(3S*,4R*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5661587.png)
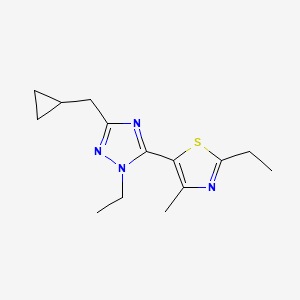
![N,N,4-trimethyl-5-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5661609.png)